3-Methylpyridine 1-oxide

Übersicht

Beschreibung

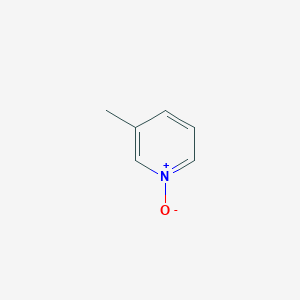

3-Methylpyridine 1-oxide, also known as 3-Picoline N-oxide, is an organic compound with the molecular formula C6H7NO. It is a derivative of pyridine, where a methyl group is attached to the third carbon atom and an oxygen atom is bonded to the nitrogen atom, forming an N-oxide. This compound is of interest due to its unique chemical properties and its applications in various fields such as chemistry, biology, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Methylpyridine 1-oxide can be synthesized through several methods. One common method involves the oxidation of 3-methylpyridine using hydrogen peroxide in glacial acetic acid . Another method employs 40% peracetic acid and sodium acetate . Additionally, perbenzoic acid in benzene can be used for the oxidation process .

Industrial Production Methods

In industrial settings, this compound is typically produced through catalytic oxidation of 3-methylpyridine in semi-batch reactors . This method, however, poses safety risks due to the exothermic nature of the reaction. To mitigate these risks, a circular microreaction method has been developed, which offers higher product yield, fewer side reactions, and better reaction control .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methylpyridine 1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form nicotinic acid.

Reduction: It can be reduced back to 3-methylpyridine under certain conditions.

Substitution: The N-oxide group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracetic acid, and perbenzoic acid are commonly used oxidizing agents.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.

Substitution: Various nucleophiles can be employed to substitute the N-oxide group.

Major Products

Nicotinic Acid: Formed through oxidation.

3-Methylpyridine: Formed through reduction.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Pharmaceutical Production

3-Methylpyridine 1-oxide serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of insecticides such as imidacloprid and acetamiprid, which are vital for agricultural pest control . The compound's role as a precursor allows for the development of more complex molecules that exhibit biological activity.

Synthesis Methodologies

Recent advancements have focused on improving the synthesis of this compound. A notable method involves the oxidation of 3-methylpyridine using hydrogen peroxide in a micro-reactor setup, which enhances reaction efficiency while reducing energy consumption . This method has been shown to yield high purity products with lower material waste.

Environmental Applications

Biodegradation Studies

Research has indicated that certain microorganisms can degrade this compound through unique metabolic pathways. For instance, Gordonia nitida has been observed to utilize this compound as a carbon source, leading to its degradation via C-2–C-3 ring cleavage . Understanding these pathways is crucial for bioremediation efforts in contaminated environments.

Case Study: Synthesis Optimization

A study utilizing response surface methodology aimed to optimize the synthesis conditions for 3-methylpyridine N-oxide. The investigation highlighted the influence of temperature and reactant ratios on yield and purity, demonstrating significant improvements over traditional methods .

Case Study: Microbial Degradation

In another case study focusing on microbial degradation, Pseudomonas sp. was shown to metabolize 3-methylpyridine via oxidation mechanisms. This research contributes to understanding how environmental microbes can be harnessed for bioremediation processes involving nitrogen-containing heterocycles like this compound .

Data Tables

Wirkmechanismus

The mechanism of action of 3-Methylpyridine 1-oxide involves its interaction with various molecular targets. For instance, it acts as an inhibitor of enzymes such as stromelysin-1 and collagenase 3, which play roles in the degradation of extracellular matrix proteins . These interactions can influence various biological pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Methylpyridine: The parent compound without the N-oxide group.

2-Methylpyridine: Another positional isomer of methylpyridine.

4-Methylpyridine: Yet another positional isomer of methylpyridine.

Uniqueness

3-Methylpyridine 1-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical properties and reactivity compared to its parent compound and other isomers. This makes it valuable in specific synthetic and industrial applications.

Biologische Aktivität

3-Methylpyridine 1-oxide (3-MPO) is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and environmental science. This article aims to provide a comprehensive overview of the biological activity of 3-MPO, focusing on its pharmacological effects, toxicological implications, and mechanisms of action based on recent research findings.

This compound, with the chemical formula CHNO, is a derivative of pyridine where a methyl group is attached to the third carbon and an oxide group is present at the first position. This structural modification influences its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 113.13 g/mol |

| Melting Point | 30-32 °C |

| Boiling Point | 164 °C |

| Solubility | Soluble in water |

Pharmacological Effects

Research has demonstrated that 3-MPO exhibits various biological activities, including:

- Antioxidant Activity : Studies have shown that 3-MPO can act as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular systems. This property is particularly relevant in neuroprotection and anti-aging studies .

- Cytotoxic Effects : In vitro studies indicate that 3-MPO can induce cytotoxicity in certain cancer cell lines, suggesting potential applications in cancer therapy. For instance, it has been observed to inhibit cell proliferation in human breast cancer cells by inducing apoptosis .

- Neurological Effects : Animal studies have reported that 3-MPO may influence neurotransmitter systems, particularly by modulating the activity of glutamate and GABA receptors. This modulation could have implications for treating neurological disorders such as epilepsy .

Toxicological Profile

Despite its potential therapeutic benefits, the toxicological profile of 3-MPO raises concerns. Acute exposure has been associated with respiratory distress and central nervous system effects in animal models. For example:

- Acute Toxicity : Inhalation studies in rats indicated that exposure to high concentrations of 3-MPO resulted in significant respiratory distress and mortality .

- Long-term Effects : Chronic exposure studies suggest potential hepatotoxicity and neurotoxicity, necessitating careful handling and assessment of occupational exposure limits .

The mechanisms underlying the biological activities of 3-MPO are still being elucidated. However, several pathways have been identified:

- Oxidative Stress Modulation : The antioxidant properties of 3-MPO are attributed to its ability to enhance endogenous antioxidant defenses, such as glutathione levels, thereby protecting cells from oxidative damage .

- Apoptotic Pathways : The cytotoxic effects observed in cancer cells are linked to the activation of intrinsic apoptotic pathways, involving caspase activation and mitochondrial dysfunction .

Case Study 1: Antioxidant Properties

A study investigating the antioxidant capacity of various pyridine derivatives found that 3-MPO exhibited significant radical scavenging activity compared to other compounds in its class. The study utilized DPPH and ABTS assays to quantify the antioxidant potential, revealing that 3-MPO could effectively reduce oxidative stress markers in cultured neuronal cells .

Case Study 2: Cytotoxicity in Cancer Cells

In a controlled laboratory setting, researchers evaluated the effects of 3-MPO on MCF-7 breast cancer cells. Results indicated that treatment with varying concentrations of 3-MPO led to a dose-dependent decrease in cell viability, with IC50 values determined through MTT assays. The study concluded that further exploration into its use as a chemotherapeutic agent was warranted due to its selective toxicity towards cancer cells while sparing normal cells .

Eigenschaften

IUPAC Name |

3-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-6-3-2-4-7(8)5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGGLIWGZFZLIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=CC=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3037258 | |

| Record name | 3-Methylpyridine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-73-2 | |

| Record name | 3-Methylpyridine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Picoline-N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylpyridine 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 3-methyl-, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylpyridine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpyridine-N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PICOLINE-N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA9Q5YUG2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.